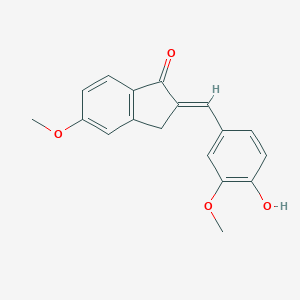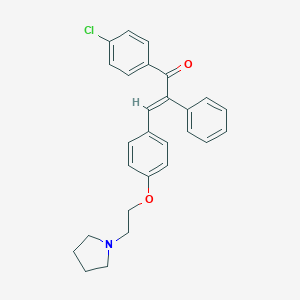
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, also known as HMI-1, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for further research. In
作用机制
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone exerts its effects through the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer. By inhibiting this pathway, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for the growth and spread of cancer cells. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to inhibit the expression of certain genes that are involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
One advantage of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone. One area of research is the development of more efficient synthesis methods for 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, which could increase its availability for research purposes. Another area of research is the investigation of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone and its potential for use in combination with other anti-cancer agents.
合成方法
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can be synthesized through a multi-step process, starting with the reaction of 2-hydroxy-5-methoxybenzaldehyde with indan-1-one in the presence of a base such as potassium hydroxide. The resulting product is then subjected to a condensation reaction with 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst such as sulfuric acid. The final product, 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone, is obtained after purification through recrystallization.
科学研究应用
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has been extensively studied for its potential use in various scientific research applications. One of the key areas of research is its potential as an anti-cancer agent. Studies have shown that 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further research in cancer treatment. 2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
产品名称 |
2-(4-Hydroxy-3-methoxybenzylidene)-5-methoxy-1-indanone |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methoxy-3H-inden-1-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-4-5-15-12(10-14)9-13(18(15)20)7-11-3-6-16(19)17(8-11)22-2/h3-8,10,19H,9H2,1-2H3/b13-7+ |
InChI 键 |
JFCINICPADEORI-NTUHNPAUSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/C2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)O)OC)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;nickel](/img/structure/B231217.png)





![3-[2-(4-chlorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B231237.png)


![2-bromo-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B231247.png)
